2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0757519
InChI: InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Molecular Formula: C32H23NO5S
Molecular Weight: 533.6 g/mol

2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone

CAS No.:

Cat. No.: VC0757519

Molecular Formula: C32H23NO5S

Molecular Weight: 533.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone -

Specification

Molecular Formula C32H23NO5S
Molecular Weight 533.6 g/mol
IUPAC Name (NZ)-N-[3-(1,3-dioxo-1,3-diphenylpropan-2-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28-
Standard InChI Key WDBJRCLNRQPSBH-MDVFONAFSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
SMILES CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator